molecular formula C9H11ClN2O3 B14881860 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione

6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14881860
M. Wt: 230.65 g/mol
InChI Key: XZTSBLWUOANMDT-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyluracil and tetrahydrofuran.

    Chlorination: The 3-methyluracil undergoes chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position.

    Cyclization: The chlorinated intermediate is then reacted with tetrahydrofuran under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the chlorination and cyclization steps are carried out sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the tetrahydrofuran ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine compounds.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It serves as a model compound for understanding the behavior of pyrimidine analogs in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The chloro and methyl groups, along with the tetrahydrofuran moiety, enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyluracil: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.

    6-chloro-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the methyl group, affecting its reactivity and binding properties.

    3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione:

Uniqueness

6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chloro and methyl groups along with the tetrahydrofuran moiety. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

6-chloro-3-methyl-1-(oxolan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11ClN2O3/c1-11-8(13)4-7(10)12(9(11)14)6-2-3-15-5-6/h4,6H,2-3,5H2,1H3

InChI Key

XZTSBLWUOANMDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)C2CCOC2)Cl

Origin of Product

United States

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